Promothiocin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Promothiocin A is an antibiotic.

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

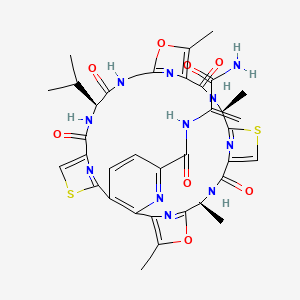

Promothiocin A is characterized by a complex arrangement of sulfur-containing cyclic peptides. Its mechanism of action primarily involves the inhibition of protein synthesis in bacteria by binding to ribosomal RNA. This binding disrupts bacterial growth and replication, particularly against Gram-positive bacteria, making it a valuable candidate for antibiotic therapies .

Efficacy Against Bacterial Strains

This compound exhibits strong antibacterial properties, especially against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its minimum inhibitory concentration (MIC) values indicate its potency compared to conventional antibiotics:

| Antibiotic | MIC (μg/mL) |

|---|---|

| This compound | 0.25 |

| Vancomycin | 1.0 |

| Fidaxomicin | 0.5 |

These results suggest that this compound is more effective than vancomycin and fidaxomicin in certain contexts, particularly in animal models of infection .

Novel Derivatives

Recent studies have focused on isolating new derivatives of this compound, enhancing its antibacterial efficacy. For instance, derivatives such as JBIR-83 and JBIR-84 have shown improved activity against resistant strains, indicating the potential for developing new antibiotics based on this compound's structure .

Anticancer Properties

In addition to its antibacterial applications, this compound has demonstrated promising anticancer activities. Research indicates that thiopeptides can selectively kill cancer cells while sparing healthy tissues. This selective action is attributed to the inhibition of transcription factors associated with cancer progression, such as forkhead box M1 (FOXM1) .

Case Studies

- In Vitro Studies : In laboratory settings, this compound was found to inhibit the proliferation of various cancer cell lines without significant cytotoxicity towards normal cells. This selectivity positions it as a potential candidate for targeted cancer therapies.

- Animal Models : In vivo studies have shown that this compound can reduce tumor growth in mouse models of cancer, further supporting its therapeutic potential .

Veterinary Medicine

This compound has been used in veterinary medicine for several decades due to its effectiveness against bacterial infections in livestock. Its long-standing application suggests a favorable safety profile and efficacy that could be translated into human medicine with appropriate modifications .

Análisis De Reacciones Químicas

Oxazole Ring Formation

The oxazole building blocks are synthesized via a dirhodium(II)-catalyzed chemoselective carbenoid N–H insertion followed by cyclodehydration .

-

Reagents : Dirhodium(II) catalysts (e.g., Rh₂(OAc)₄), diazo compounds.

-

Conditions : Mild temperatures (25–50°C), aprotic solvents (e.g., CH₂Cl₂).

-

Mechanism : The dirhodium catalyst facilitates carbenoid insertion into N–H bonds of amino acid derivatives, forming intermediates that undergo cyclodehydration to yield oxazoles .

Pyridine Core Assembly

The central pyridine ring is formed via a modified Bohlmann–Rahtz cyclodehydration .

-

Reagents : Ethynyl ketones, enamines.

-

Conditions : High temperatures (180–200°C) or Brønsted/Lewis acids (e.g., H₂SO₄, BF₃·Et₂O) .

-

Steps :

Macrocyclization Strategies

Two distinct approaches were employed to form the 26-membered macrocycle :

| Strategy | Conditions | Yield | Key Feature |

|---|---|---|---|

| Late-Stage Cyclization | HATU/DIPEA, dilute CH₂Cl₂ | 45–50% | Introduces dehydroalanine post-cyclization |

| Side-Chain Functionalization | Mitsunobu reaction, Pd-catalyzed coupling | 30–35% | Retains stereochemistry |

The dehydroalanine side chain, critical for bioactivity, is added in final steps to avoid premature reactivity .

Key Challenges and Innovations

-

Stereochemical Control : Dirhodium catalysis ensured precise stereochemistry during oxazole formation .

-

High-Temperature Tolerance : Bohlmann–Rahtz reactions required optimization to prevent decomposition .

-

Macrocycle Stability : Dilute conditions minimized oligomerization during cyclization .

Comparative Analysis of Thiopeptide Syntheses

Structural Impact on Reactivity

The oxazolyl-thiazole-pyridine core enhances stability against enzymatic degradation, while the dehydroalanine moiety enables covalent binding to ribosomal RNA . Side-chain modifications (e.g., hydroxylation) further modulate solubility and target affinity .

Propiedades

Número CAS |

156737-05-2 |

|---|---|

Fórmula molecular |

C36H46N11O8S2 |

Peso molecular |

815.9 g/mol |

Nombre IUPAC |

(12S,19S,29S)-N-(3-amino-3-oxoprop-1-en-2-yl)-9,12,19,23-tetramethyl-14,21,28,31-tetraoxo-29-propan-2-yl-10,24-dioxa-17,34-dithia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaene-5-carboxamide |

InChI |

InChI=1S/C36H37N11O8S2/c1-13(2)24-32(52)38-10-23-45-26(18(7)54-23)33(53)41-16(5)35-43-21(11-56-35)30(50)40-15(4)34-47-25(17(6)55-34)27-19(36-44-22(12-57-36)31(51)46-24)8-9-20(42-27)29(49)39-14(3)28(37)48/h8-9,11-13,15-16,24H,3,10H2,1-2,4-7H3,(H2,37,48)(H,38,52)(H,39,49)(H,40,50)(H,41,53)(H,46,51)/t15-,16-,24-/m0/s1 |

Clave InChI |

GYMOXWLLOBRNGV-IYOCKNTQSA-N |

SMILES |

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |

SMILES isomérico |

C[C@H]1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)N[C@H](C(=O)NCC5=NC(=C(O5)C)C(=O)N[C@H](C6=NC(=CS6)C(=O)N1)C)C(C)C |

SMILES canónico |

CC1C2=NC(=C(O2)C)C3=C(C=CC(=N3)C(=O)NC(=C)C(=O)N)C4=NC(=CS4)C(=O)NC(C(=O)NCC5=NC(=C(O5)C)C(=O)NC(C6=NC(=CS6)C(=O)N1)C)C(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Promothiocin A; Antibiotic SF-2741A; Antibiotic SF 2741A; Antibiotic SF2741A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.